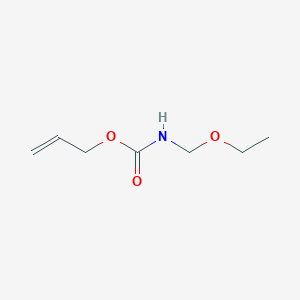
Prop-2-en-1-yl (ethoxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl (ethoxymethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. Allyl (ethoxymethyl)carbamate is particularly useful due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing carbamates involves the reaction of carbonylimidazolide with a nucleophile in water.
Transcarbamoylation: This method uses methyl carbamate as a donor and tin catalysts to transfer the carbamoyl group to alcohols.
Industrial Production Methods: Industrial production often employs scalable methods such as the use of Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst. This method is efficient and works well even with exhaust gases containing impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Allyl (ethoxymethyl)carbamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or other peroxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd-C).
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon (Pd-C), hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Oxidized carbamates.
Reduction: Reduced amines.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: Allyl (ethoxymethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it valuable in multi-step organic syntheses .
Biology and Medicine: Carbamates, including allyl (ethoxymethyl)carbamate, are studied for their potential use in drug design and medicinal chemistry. They are stable and can be hydrolyzed under physiological conditions, making them useful in prodrug strategies .
Industry: In the polymer industry, carbamates are used as intermediates in the synthesis of polyurethanes and other polymers. They are also used in the production of pesticides and herbicides .
Mecanismo De Acción
The mechanism by which allyl (ethoxymethyl)carbamate exerts its effects involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The carbamate group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparación Con Compuestos Similares
t-Butyloxycarbonyl (Boc) Carbamate: Removed with strong acid (trifluoroacetic acid) or heat.
Carboxybenzyl (Cbz) Carbamate: Removed using catalytic hydrogenation (Pd-C, H2).
Fluorenylmethoxy (Fmoc) Carbamate: Removed with an amine base (e.g., R2NH).
Uniqueness: Allyl (ethoxymethyl)carbamate is unique due to its stability and ease of removal under mild conditions. Unlike Boc and Cbz carbamates, which require strong acids or hydrogenation for removal, allyl (ethoxymethyl)carbamate can be removed under milder conditions, making it more versatile in complex synthetic routes .
Propiedades
Número CAS |
59186-19-5 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
prop-2-enyl N-(ethoxymethyl)carbamate |
InChI |
InChI=1S/C7H13NO3/c1-3-5-11-7(9)8-6-10-4-2/h3H,1,4-6H2,2H3,(H,8,9) |
Clave InChI |
FOZLWSMJBLPODA-UHFFFAOYSA-N |
SMILES canónico |
CCOCNC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


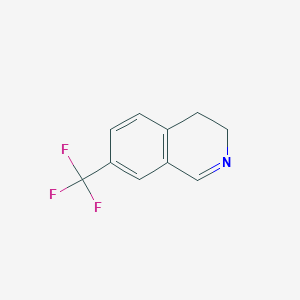
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
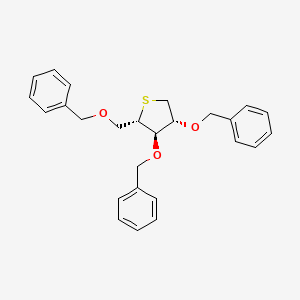
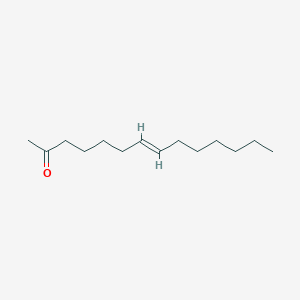
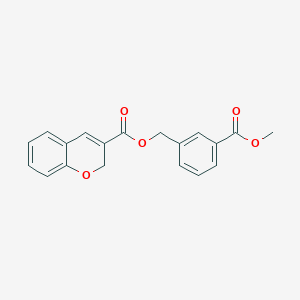
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)
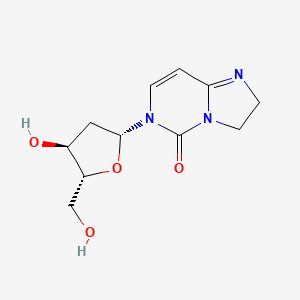
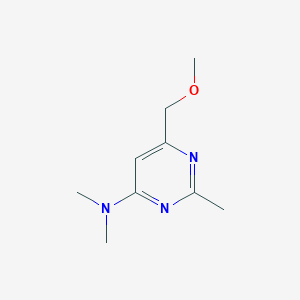
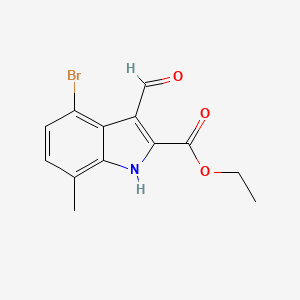

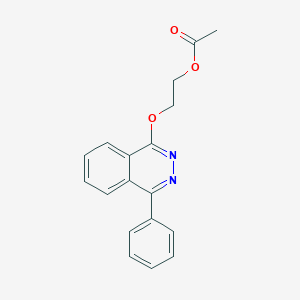
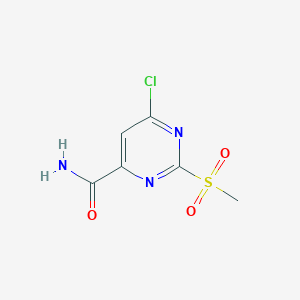
![5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine](/img/structure/B12927083.png)

